2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide
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Overview
Description
2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide is a complex organic compound featuring a bromine atom, a methyl group, a morpholine ring, and a pyrazole ring attached to a pyridine carboxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where a halogenated ethyl derivative reacts with morpholine.
Bromination and Methylation: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methylation is typically achieved using methyl iodide or dimethyl sulfate.
Coupling Reaction: The final step involves coupling the pyrazole and morpholine derivatives with the brominated and methylated pyridine carboxamide under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, the pyrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted derivatives.
Oxidation: Oxidized pyrazole derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it valuable for medicinal chemistry research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug, it may bind to enzymes or receptors, inhibiting or modulating their activity. The morpholine and pyrazole rings are known to interact with biological macromolecules, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methylpyridine-3-carboxamide: Lacks the pyrazole and morpholine rings, making it less complex and potentially less active biologically.
6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide: Similar but without the bromine atom, which may affect its reactivity and biological activity.
2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}benzamide: Substitutes the pyridine ring with a benzene ring, altering its electronic properties and potentially its biological activity.
Uniqueness
The presence of both the bromine atom and the morpholine-pyrazole moiety in 2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide makes it unique. This combination can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O2/c1-12-2-3-14(15(17)19-12)16(23)20-13-10-18-22(11-13)5-4-21-6-8-24-9-7-21/h2-3,10-11H,4-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAYUQCZQLGZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NC2=CN(N=C2)CCN3CCOCC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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